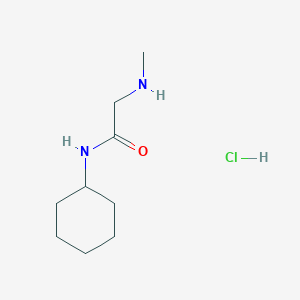

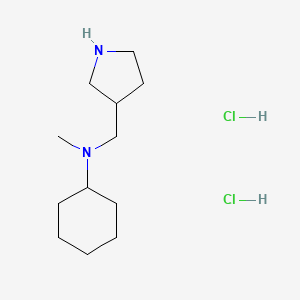

![molecular formula C11H19ClN4O2 B1424824 N-(3-Hydroxybutyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1220034-60-5](/img/structure/B1424824.png)

N-(3-Hydroxybutyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride

Vue d'ensemble

Description

This compound is a derivative of pyridine and pyrazole, both of which are aromatic heterocyclic compounds. Pyridine derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in such derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as indole 2 and 3-carboxamides have been synthesized using various strategies . For instance, a series of novel 1,3-disubstituted pyrazolo[3,4-b]pyridine-3-carboxamide derivatives have been prepared by introducing the 3-carboxamide moiety using palladium-catalyzed aminocarbonylation methodology .Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyridine ring fused with a pyrazole ring, with a carboxamide group attached. The nitrogen atoms on its pyridine rings can donate their electron lone pairs to metal cations, allowing it to act as a ligand in coordination polymers .Applications De Recherche Scientifique

Agricultural Sector: Control of Bacterial Wilt in Tomatoes

- Application Summary : This compound has been studied for its efficacy against bacterial wilt in tomatoes caused by Ralstonia solanacearum. It’s a part of a series of pyridine-3-carboxamide analogs .

- Methods : The analogs were synthesized through a multistep process, confirmed using spectroscopy, and tested on tomato plants infected with R. solanacearum .

- Results : One specific analog significantly enhanced disease resistance, reduced infection percentage, pathogen quantity in young tissue, and disease progression. It also promoted vegetative and reproductive growth of tomato plants .

Immunology: JAK3 Inhibition for Immune Diseases

- Application Summary : Pyridine derivatives, including the compound , have been evaluated as immunomodulators targeting Janus Kinase 3 (JAK3), which is crucial for immune diseases and organ transplantation .

- Methods : Structural modification of the products via various chemical reactions was performed to increase JAK3 inhibitory activity .

- Results : Certain derivatives showed potent JAK3 inhibitory activity and affected interleukin-2-stimulated T cell proliferation .

Antituberculosis Activity

- Application Summary : Pyrazolo[3,4-b]pyridines, including the compound , have been identified as promising lead candidates against Mycobacterium tuberculosis .

- Methods : A combinatorial library of derivatives was synthesized and subjected to in vitro assays against the M. tuberculosis H37Rv strain .

- Results : Some derivatives exhibited promising antituberculotic activity, with specific substitutions enhancing the activity .

Antifungal Activity

- Application Summary : Pyridine derivatives have been synthesized and tested for their antifungal activity against various phytopathogenic fungal species .

- Methods : Quaternization reactions by different synthetic routes were used to prepare the derivatives, and their structures were confirmed by spectroscopy .

- Results : The compounds showed excellent inhibitory activity against the studied fungal species at certain concentrations .

Neurological and Immune System Diseases

- Application Summary : Pyrrolo[3,4-c]pyridines have been investigated for their potential to treat diseases of the nervous and immune systems .

- Methods : Biological investigations and in vitro assays were conducted to evaluate the activity of these compounds .

- Results : They were found to have antidiabetic, antimycobacterial, antiviral, and antitumor activities .

Diverse Biological Activities

- Application Summary : The pyrazolo[3,4-b]pyridines group, which includes the compound , has been analyzed for its diverse biological activities .

- Methods : Review of over 300,000 derivatives and their substituents present at various positions on the heterocyclic compound .

- Results : The analysis covered the diversity of biological activities, including tautomeric forms and potential medicinal properties .

Orientations Futures

The future directions for research on this compound could involve further investigation into its synthesis, properties, and potential applications. Given the interest in pyridine and pyrazole derivatives in the field of pharmaceuticals, this compound could potentially be of interest for drug development .

Propriétés

IUPAC Name |

N-(3-hydroxybutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2.ClH/c1-7(16)2-5-13-11(17)10-8-6-12-4-3-9(8)14-15-10;/h7,12,16H,2-6H2,1H3,(H,13,17)(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVVYFILKDWTKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)C1=NNC2=C1CNCC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Hydroxybutyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

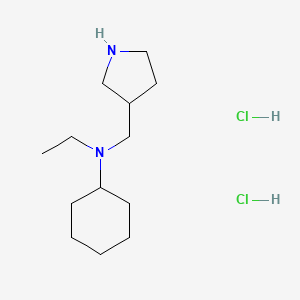

![N-Allyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424748.png)

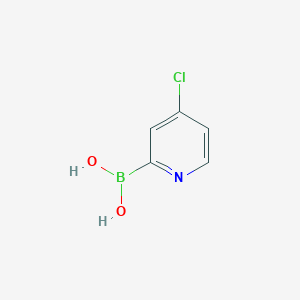

![3,4-Dihydro-1(2H)-quinolinyl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1424750.png)

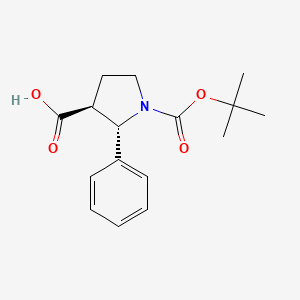

![2-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1424760.png)

![2-{Methyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1424761.png)

![N-(2-Hydroxy-1,1-dimethylethyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl](/img/structure/B1424762.png)